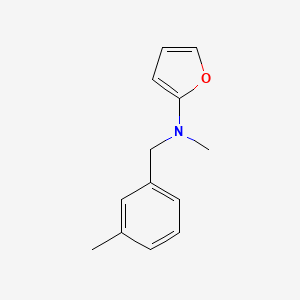
N-Methyl-N-(3-methylbenzyl)furan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-methylbenzyl)furan-2-amine is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound features a furan ring substituted with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-methylbenzyl)furan-2-amine typically involves the reaction of furan-2-carbaldehyde with N-methyl-3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through a reductive amination process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced catalytic systems helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3-methylbenzyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3), and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Corresponding furan derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives with hydrogenated functional groups.
Substitution: Substituted furan derivatives with various nucleophiles replacing the amine group.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-methylbenzyl)furan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-methylbenzyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzylamine: A related compound with similar structural features but lacking the furan ring.
N-(furan-2-ylmethylene)-3-methylbutylamine: Another furan derivative with different substitution patterns.
2-acetyl-5-methylfuran: A furan derivative with an acetyl group instead of an amine group.
Uniqueness
N-Methyl-N-(3-methylbenzyl)furan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
N-methyl-N-[(3-methylphenyl)methyl]furan-2-amine |
InChI |
InChI=1S/C13H15NO/c1-11-5-3-6-12(9-11)10-14(2)13-7-4-8-15-13/h3-9H,10H2,1-2H3 |
Clave InChI |
MGAWBKFDUMVZPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(C)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


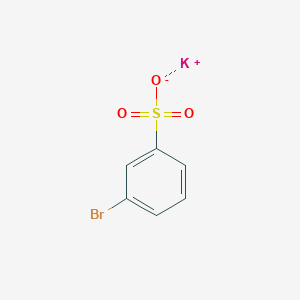

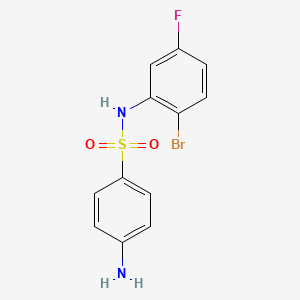
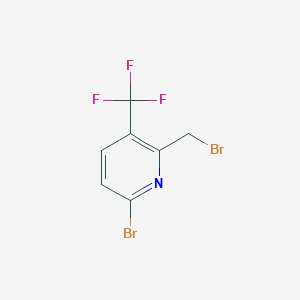

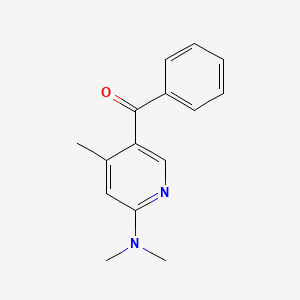
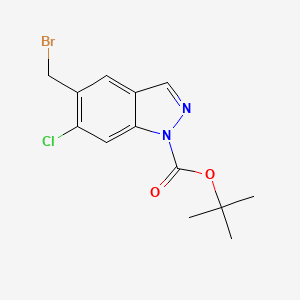
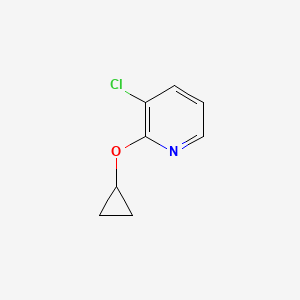
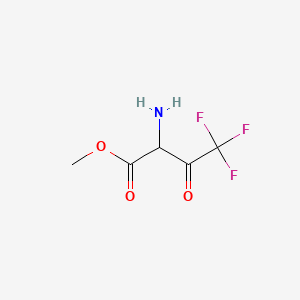

![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)

![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
